2-(4-Methoxyphenyl)-4-methylpyrrolidine
Description
2-(4-Methoxyphenyl)-4-methylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 4-methoxyphenyl group at the 2-position and a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and functional materials . Its structural framework allows for diverse modifications, enabling tailored electronic and steric properties for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLQBWDUYARSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278664 | |
| Record name | 2-(4-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603068-27-5 | |
| Record name | 2-(4-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603068-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-methylpyrrolidine.
Reduction: Formation of this compound secondary amine.
Substitution: Formation of halogenated derivatives such as 2-(4-Bromophenyl)-4-methylpyrrolidine.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and steric effects of substituents on the pyrrolidine ring significantly influence the compound's physicochemical behavior. Below is a comparative analysis with related derivatives:
Key Observations :
Key Observations :
Biological Activity
2-(4-Methoxyphenyl)-4-methylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula is with a molecular weight of approximately 193.27 g/mol.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of the methoxy group on the phenyl ring can enhance lipophilicity and influence interactions with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.27 g/mol |
| Functional Groups | Methoxy, Pyrrolidine |
| Key Structural Components | Pyrrolidine ring, 4-methoxyphenyl group |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological effects. Interaction studies are essential to understand its full potential in treating different conditions.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Properties : Initial findings indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy group enhances binding affinity to specific receptors or enzymes involved in neuropharmacological pathways.
Study on Neurotransmitter Interaction
A study published in PubMed Central explored the interaction of similar compounds with neurotransmitter systems, highlighting the potential for this compound to modulate neurotransmitter release and uptake, thereby influencing mood and behavior .
Table 2: Comparative Analysis of Related Compounds
| Compound | Neurotransmitter Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Similar Pyrrolidine Derivative | Low | Moderate | Low |
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential use as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
